molecular formula C8H6ClN3O B1277092 3-amino-6-chloroquinazolin-4(3H)-one CAS No. 5584-16-7

3-amino-6-chloroquinazolin-4(3H)-one

Cat. No. B1277092
CAS RN: 5584-16-7
M. Wt: 195.6 g/mol
InChI Key: ZBLKVISBOLRJDY-UHFFFAOYSA-N
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Description

3-Amino-6-chloroquinazolin-4(3H)-one is a derivative of the quinazolinone family, a class of compounds known for their diverse pharmacological activities. The quinazolinone nucleus is a fused bicyclic compound consisting of benzene and pyrimidine rings. This structure serves as a scaffold for the synthesis of various compounds with potential therapeutic applications.

Synthesis Analysis

The synthesis of quinazolinone derivatives can be achieved through various methods. For instance, 4-aminoquinazolines can be synthesized via a one-pot, three-component reaction involving anthranilonitrile, acylchlorides, and ammonium acetate, using silica-supported Preyssler nanoparticles as a catalyst under refluxing conditions . Another method involves the reaction of 2-aminobenzohydrazides with aldehydes or ketones in ionic liquids catalyzed by iodine, which allows for the combinatorial synthesis of 3-arylideneaminoquinazolin-4(1H)-one derivatives . Additionally, 3-amino-4-hydroxyquinolin-2(1H)-one compounds can be synthesized from methyl isocyanoacetate and isatoic anhydrides, followed by hydrolysis .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be elucidated using various spectroscopic techniques. For example, a novel quinolinone compound was studied using X-ray crystallography, and its molecular geometry and properties were analyzed using density functional theory (DFT) . The study provided insights into the molecule's conformation, hyperpolarizability, molecular electrostatic potential, and vibrational analysis, which are crucial for understanding the compound's reactivity and interactions .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, leading to the formation of structurally diverse compounds. Schiff bases of 3-aminoquinazolinones can be synthesized by condensation with aromatic aldehydes . The reactivity of these compounds can be further explored through their anti-microbial properties, as demonstrated by the synthesis of Schiff bases of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones, which exhibited significant anti-fungal and anti-bacterial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of different functional groups and substituents can affect properties such as solubility, melting point, and stability. For example, the introduction of halogen atoms, like chlorine, can influence the compound's reactivity and interaction with biological targets . Theoretical calculations, such as those performed using DFT, can predict thermodynamic properties and help in understanding the stability and reactivity of these molecules .

Scientific Research Applications

Chemoselective Amination

3-amino-6-chloroquinazolin-4(3H)-one plays a role in chemoselectivity during amination processes. For example, Shen et al. (2010) studied the selective amination of 4-chloroquinazolines with 3-amino-1H-pyrazoles, showing the selective interaction between these compounds under specific conditions (Shen et al., 2010).

Synthesis of Antimicrobial Agents

This compound is used in synthesizing various antimicrobial agents. Patel and Shaikh (2011) synthesized derivatives with antimicrobial activities, indicating the potential of 3-amino-6-chloroquinazolin-4(3H)-one in developing new antimicrobial drugs (Patel & Shaikh, 2011).

Antitubercular and Antibacterial Activities

The compound is also instrumental in creating antitubercular and antibacterial agents. Rao and Subramaniam (2015) demonstrated its use in synthesizing analogs with significant activities against tuberculosis and bacteria (Rao & Subramaniam, 2015).

Antihyperglycemic Activity

Research indicates its application in synthesizing compounds with antihyperglycemic activities. Ram et al. (2003) found that certain synthesized compounds displayed a significant reduction in blood glucose levels (Ram et al., 2003).

Molecular Docking and Biological Potentials

The compound is useful in molecular docking studies and evaluating biological potentials. Borik and Hussein (2021) utilized it to synthesize new derivatives, demonstrating antioxidant, antiulcer, and anti-inflammatory activities (Borik & Hussein, 2021).

Schiff Base Derivatives and Bioactivity Studies

Sayyed et al. (2006) explored its application in preparing Schiff base derivatives and studying their bioactivity, indicating a broad spectrum of biological applications (Sayyed et al., 2006).

Metabolic Enzyme Inhibition

Tokalı et al. (2021) synthesized novel derivatives for enzyme inhibition, showcasing its potential in targeting specific metabolic processes (Tokalı et al., 2021).

Antifungal Activities

El-Hashash et al. (2015) demonstrated the use of 3-amino-6-chloroquinazolin-4(3H)-one in synthesizing compounds with antifungal properties (El-Hashash et al., 2015).

properties

IUPAC Name

3-amino-6-chloroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-5-1-2-7-6(3-5)8(13)12(10)4-11-7/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLKVISBOLRJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)N(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429253
Record name 3-amino-6-chloroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-6-chloroquinazolin-4(3H)-one

CAS RN

5584-16-7
Record name 3-amino-6-chloroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RM Borik, MA Hussein - Current Pharmaceutical Biotechnology, 2022 - ingentaconnect.com
Background: Quinazolines are a common class of nitrogen-containing heterocyclic scaffolds, which exhibit a broad spectrum of pharmacological activities. Objectives: In the present …
Number of citations: 11 www.ingentaconnect.com

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